3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula and a molecular weight of 164.16 g/mol. This compound is classified under pyrrolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound's structure features both hydroxyl and methyl functional groups, contributing to its unique chemical properties and versatility in various scientific fields.
The synthesis of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one can be achieved through several methods, with one common approach involving the cyclization of specific precursors. A notable method utilizes manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant under mild conditions (25°C in water), yielding high chemoselectivity and excellent yields.
Another efficient synthetic route includes a one-pot process combining Ugi reaction and aza Diels-Alder cycloaddition, which simplifies the synthesis by reducing the number of steps and reaction times while maintaining good yields . This method allows for the incorporation of various substituents, enhancing the compound's structural diversity.
The molecular structure of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one can be visualized as follows:
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one participates in various chemical reactions that allow for structural modifications:
These reactions are crucial for tailoring the compound's properties for specific applications in research and industry.
The mechanism of action for 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one primarily involves its interaction with biological targets such as enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological molecules. This interaction may modulate various biological processes, making it a subject of interest in medicinal chemistry.
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one has several scientific applications:
The pyrrolo[3,4-b]pyridin-5-one core represents a privileged bicyclic heterocyclic system in modern neuropharmacology. Characterized by a fused pyrrole and pyridine ring with a carbonyl group at the 5-position, this scaffold exhibits exceptional three-dimensional topology for interacting with orthosteric and allosteric sites of Central Nervous System (CNS) receptors. Its structural rigidity, balanced lipophilicity (typically LogP 1.7-2.5), and hydrogen-bonding capacity (TPSA 40-65 Ų) enable efficient blood-brain barrier (BBB) penetration—a critical requirement for CNS therapeutics [1] [4]. Derivatives like 3-hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one exemplify strategic substitutions that fine-tune receptor selectivity and pharmacokinetic profiles. The scaffold's versatility is evidenced by its presence in clinical candidates targeting muscarinic acetylcholine, metabotropic glutamate, and adenosine receptors, positioning it as a cornerstone in allosteric modulator development [1] [4] [9].
The pyrrolo[3,4-b]pyridin-5-one scaffold demonstrates exceptional adaptability for CNS target engagement. Key structural features enabling this include:
Table 1: CNS Receptor Targets of Pyrrolo[3,4-b]pyridin-5-one Derivatives
Receptor Target | Exemplary Compound | Key Substitutions | Pharmacological Activity | Potency (EC₅₀/IC₅₀) |
---|---|---|---|---|
M₄ mAChR | 2-[4-(6-methoxypyridin-3-yl)oxypiperidin-1-yl]-3-methyl analog | 3-Methyl, piperidinyloxy linker | Positive Allosteric Modulator (PAM) | 31.8 nM [1] |
mGlu₁ | N-(3-chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)furan-2-carboxamide analog | Chlorophenyl-phthalimide, furancarboxamide | PAM | 31.8 nM [5] |
Mutant mGlu₁ (Schizophrenia variants) | Pyrrolo[3,4-b]pyridin-5-one linked picolinamide | Picolinamide moiety | Mutant-correcting PAM | 390 nM [5] |
Adenosine A₁ | Not specified in results | Likely 3-hydroxy variants | Allosteric Enhancer | Not quantified [9] |
Clinical relevance is pronounced in neurological and psychiatric disorders:
Pyrrolo[3,4-b]pyridin-5-ones exhibit intrinsic "allosterophore" properties—structural motifs predisposed to bind receptor topographies distant from orthosteric sites. This privilege stems from:
Table 2: Structure-Activity Relationship (SAR) of Key Modifications
Position | Modification | M₄ PAM Effect | mGlu₁ PAM Effect | A₁ Enhancer Effect |
---|---|---|---|---|
3- | H | Low activity | Variable | Not reported |
3- | Methyl | +++ (EC₅₀ 31-100 nM) | + | Unknown |
3- | Hydroxy | Unknown | Unknown | Likely critical [9] |
6- | H | Moderate | Low | Unknown |
6- | Methyl | ++ (Improved PK) | + | Unknown |
7- | Hydroxy | ++ (Active metabolite) | +++ (With methyl) | Presumed important |
Linker | Piperidinyloxy | +++ (M₄ selective) | - | Not applicable |
Linker | Benzofuran-5-yloxy | ++ | - | Not applicable |
Mechanistically, these compounds stabilize active receptor states:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8